molecular formula C27H27N3O4S B2601133 2-{[2-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide CAS No. 865657-43-8

2-{[2-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B2601133
CAS No.: 865657-43-8
M. Wt: 489.59
InChI Key: RYDOQLLESXOCQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazole ring, which is known for its biological activity and versatility in chemical reactions.

Scientific Research Applications

2-{[2-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Imidazole Ring: This step involves the reaction of 3,4-dimethoxyphenyl and 4-methylphenyl with suitable reagents to form the imidazole ring.

    Thioether Formation: The imidazole derivative is then reacted with a sulfur-containing reagent to introduce the sulfanyl group.

    Acetamide Formation: Finally, the compound is reacted with 4-methoxyphenyl acetic acid to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Mechanism of Action

The mechanism of action of 2-{[2-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[2-(3,4-Dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide
  • **this compound

Uniqueness

This compound is unique due to its specific combination of functional groups and the presence of the imidazole ring, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[[2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O4S/c1-17-5-7-18(8-6-17)25-27(35-16-24(31)28-20-10-12-21(32-2)13-11-20)30-26(29-25)19-9-14-22(33-3)23(15-19)34-4/h5-15H,16H2,1-4H3,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYDOQLLESXOCQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=C(C=C3)OC)OC)SCC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.